molecular formula C15H19NO B2896564 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde CAS No. 588670-11-5

2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde

Cat. No. B2896564
CAS RN: 588670-11-5
M. Wt: 229.323
InChI Key: GKJUYKZVUHMQKI-UHFFFAOYSA-N
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Description

“2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of the indole structure . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .


Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Organocatalytic Alkylations

The indole framework is recognized for its prevalence in medicinal agents across diverse therapeutic areas. A novel approach for asymmetric access to this pharmacophore involves amine-catalyzed alkylation of indoles with alpha,beta-unsaturated aldehydes, utilizing a newly designed chiral amine catalyst. This method allows for conjugate addition of various indole systems to a range of unsaturated aldehydes with high yield and enantiocontrol, demonstrating its utility in synthesizing biomedically relevant molecules, including COX-2 inhibitors (J. Austin & D. MacMillan, 2002).

Synthesis of Heterocycles

Research has developed methods for synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles from substituted indole-3-carbaldehydes. This process involves treatment with potassium tert-butoxide and irradiation, showcasing a versatile and convenient approach to constructing complex heterocyclic structures in good yields (C. B. Koning et al., 2000).

Palladium-Catalyzed Intramolecular Iminoannulation

A strategy for synthesizing annulated γ-carbolines involves palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes. This method provides an efficient route to various γ-carboline derivatives, showcasing the reactivity and versatility of indole derivatives in organic synthesis (Haiming Zhang & R. Larock, 2002).

Gold-Catalyzed Cycloisomerizations

A gold(I)-catalyzed method for preparing 1H-indole-2-carbaldehydes demonstrates the operational simplicity and efficiency for a wide range of substrates. This process involves cycloisomerization of certain alcohols with N-iodosuccinimide, illustrating the potential of gold catalysis in organic synthesis (Prasath Kothandaraman et al., 2011).

Carbomethylation Leading to Indolin-2-one

The carbomethylation of arylacrylamides using di-tert-butyl peroxide results in high-yield production of 3-ethyl-3-substituted indolin-2-one. This reaction demonstrates the application of radical methylation and arylation in synthesizing functionally diverse indole derivatives (Q. Dai et al., 2014).

Mechanism of Action

Target of Action

The primary targets of indole derivatives, such as 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, are often various receptors in the human body . These compounds bind with high affinity to these receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The interaction of this compound with its targets often results in changes at the molecular level. For instance, some indole derivatives act as receptor agonists, stimulating the production of certain substances, such as interleukin-22 .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they can influence the production of certain substances in the body, such as interleukin-22, which facilitates mucosal reactivity . They can also participate in reactions at the benzylic position, typically via an SN1 pathway, through the resonance-stabilized carbocation .

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the specific targets and pathways it affects. For instance, if it acts as a receptor agonist, it could stimulate the production of certain substances, leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s synthesis can be influenced by factors such as the presence of solvents and the energy required for the purification of intermediates . Additionally, the compound’s repellent quality can be assessed in relation to arthropods .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in the field of indole derivatives.

properties

IUPAC Name

2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJUYKZVUHMQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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